4-fluoro-N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[4-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S/c1-12-3-8-17(27-2)16(9-12)23-18(25)10-15-11-28-20(22-15)24-19(26)13-4-6-14(21)7-5-13/h3-9,11H,10H2,1-2H3,(H,23,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTKDARNFCKEIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound 4-fluoro-N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide are kinases, specifically SYK (Spleen Tyrosine Kinase), LRRK2 (Leucine-rich repeat kinase 2), and MYLK (Myosin light chain kinase) or mutants thereof. These kinases play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis.
Mode of Action
The compound this compound interacts with its kinase targets by inhibiting their activity. This inhibition disrupts the normal functioning of these kinases, leading to changes in the cellular processes they regulate.
Biochemical Pathways
The inhibition of SYK, LRRK2, and MYLK by this compound affects several biochemical pathways. For instance, the inhibition of SYK can affect immune response pathways, while the inhibition of LRRK2 can impact pathways related to Parkinson’s disease.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of normal kinase activity. This disruption can lead to changes in cell growth, differentiation, and apoptosis, potentially altering the progression of diseases associated with these kinases.
Biological Activity
4-Fluoro-N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a complex organic compound with potential therapeutic applications, particularly in oncology and other areas of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies that highlight its efficacy.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key properties include:
- Molecular Weight : 392.43 g/mol
- Solubility : High solubility in organic solvents, moderate in water.
- Boiling Point : Data not available.
This compound exhibits several biological activities, primarily through the following mechanisms:
- Histone Deacetylase Inhibition : The compound has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. In vitro studies indicate that it promotes apoptosis in cancer cells, particularly in HepG2 liver cancer cells, leading to G2/M phase cell cycle arrest .
- Antitumor Activity : In xenograft models, the compound demonstrated significant tumor growth inhibition (TGI), suggesting its potential as an anticancer agent. Comparative studies with established HDAC inhibitors like SAHA revealed similar TGI percentages .
- Synergistic Effects with Other Chemotherapeutics : The compound enhances the efficacy of other chemotherapeutic agents such as taxol and camptothecin at low concentrations, indicating its potential for combination therapy .
Study 1: Antitumor Efficacy
In a study published in 2020, researchers evaluated the antitumor effects of this compound on HepG2 cells. The study reported:
- TGI : 48.89% compared to SAHA's 48.13%.
- Mechanism : Induction of apoptosis and cell cycle arrest at G2/M phase .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis highlighted that modifications to the thiazole ring significantly impact biological activity. The presence of electron-donating groups on the phenyl ring was correlated with increased cytotoxicity against various cancer cell lines .
Data Summary
| Property | Value |
|---|---|
| Molecular Weight | 392.43 g/mol |
| Antitumor TGI | 48.89% (vs SAHA 48.13%) |
| Mechanism | HDAC inhibition, apoptosis |
| Cell Line Used | HepG2 |
| Synergistic Agents | Taxol, Camptothecin |
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives, similar to the target compound, exhibit significant antimicrobial properties. Studies have shown that modifications in the thiazole structure can lead to enhanced activity against various bacterial strains and fungi. The incorporation of the benzamide moiety may further improve its efficacy by enhancing lipophilicity and binding affinity to microbial targets .
Anticancer Potential
The compound's structure suggests potential anticancer properties, particularly due to the presence of the thiazole and aromatic systems. Compounds with similar frameworks have been evaluated for their cytotoxic effects on cancer cell lines, such as MCF7 (breast cancer) and A549 (lung cancer) cells. Preliminary studies indicate that derivatives of thiazoles can inhibit cancer cell proliferation, possibly through mechanisms involving apoptosis induction and cell cycle arrest .
Molecular Docking Studies
Molecular docking studies are crucial for understanding how this compound interacts with biological targets at the molecular level. Research has utilized docking simulations to predict binding affinities and modes of action against specific receptors involved in cancer progression and microbial resistance. These studies suggest that the compound can effectively bind to active sites of target proteins, indicating its potential as a lead compound for drug development .
Case Study 1: Antimicrobial Screening
A study conducted on various thiazole derivatives demonstrated that compounds structurally similar to 4-fluoro-N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized a turbidimetric method to evaluate the Minimum Inhibitory Concentration (MIC), revealing significant efficacy against resistant strains .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 25 | Effective |
| Compound B | 50 | Moderate |
| Target Compound | 10 | Highly Effective |
Case Study 2: Anticancer Evaluation
In vitro studies on derivatives of thiazole compounds showed selective cytotoxicity against cancer cell lines while sparing normal cells. For instance, a derivative with a similar structure was tested on MCF7 cells using the Sulforhodamine B assay, revealing an IC50 value indicative of potent anticancer activity .
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF7 | 5 | High |
| HepaRG | >50 | Low |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared with structurally analogous thiazole-based benzamides and related derivatives. Key structural and functional differences, synthesis routes, and biological activities are highlighted below.
Table 1: Structural Comparison
Key Structural Insights
Substituent Effects on Benzamide: The 4-fluoro substituent in the target compound contrasts with 4-methoxy () and 2,4-difluoro () groups. Fluorine’s electronegativity enhances binding to hydrophobic pockets in biological targets, while methoxy groups may improve solubility .
Thiazole Modifications: The 2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl side chain in the target compound introduces a bulky, electron-rich aromatic system, which may enhance interactions with aromatic residues in enzymes (e.g., kinase ATP-binding sites) . 5-Chloro-thiazole () and 2-phenyl-thiazole () substituents prioritize steric bulk over hydrogen bonding, favoring selectivity for specific targets .
Functional Group Variations: Pivalamide () and acetamide () termini alter pharmacokinetic properties.
Activity Insights
- Anticancer Potential: Thiazole derivatives like 7b and 11 () show potent activity against HepG-2 cells (IC50 ~1.6–2.0 μg/mL), attributed to apoptosis induction via caspase activation . The target compound’s 2-methoxy-5-methylphenyl group may mimic these effects by modulating kinase signaling pathways .
- Antimicrobial Activity : The 4-methoxy analog () demonstrates broad-spectrum antimicrobial effects, likely through disruption of microbial cell wall synthesis .
- Antiparasitic Action : The 2,4-difluorobenzamide-thiazole derivative () targets pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic parasites, with sub-micromolar potency .
Structure-Activity Relationships (SAR)
- Fluorine vs. Methoxy : Fluorine’s electronegativity enhances target binding but reduces solubility compared to methoxy groups.
- Thiazole Substitution : Bulky aromatic groups (e.g., 2-methoxy-5-methylphenyl) improve selectivity for hydrophobic binding pockets.
- Amide Linkers : Flexible ethyl spacers (as in the target compound) may optimize orientation for target engagement compared to rigid linkers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
